molecular formula C8H11NO B13797651 Cyclohepta-1,3-diene-1-carboxamide CAS No. 63838-55-1

Cyclohepta-1,3-diene-1-carboxamide

Cat. No.: B13797651
CAS No.: 63838-55-1
M. Wt: 137.18 g/mol
InChI Key: UKPMLDLJBQOXTD-UHFFFAOYSA-N
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Description

1,3-Cycloheptadiene-1-carboxamide is an organic compound with a seven-membered ring structure containing two double bonds and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cycloheptadiene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydration condensation of 1,3-cycloheptadiene with a carboxylic acid and an amine. This reaction can be catalyzed by tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which acts as an effective dehydrating reagent . Another method involves the copper-catalyzed oxidative cross-coupling of carboxylic acids with formamides .

Industrial Production Methods

Industrial production of 1,3-cycloheptadiene-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Cycloheptadiene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,3-Cycloheptadiene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-cycloheptadiene-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cycloheptadiene-1-carboxamide is unique due to the presence of both the cycloheptadiene ring and the carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

Cyclohepta-1,3-diene-1-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anticancer and antibacterial properties, along with relevant case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H11NOC_8H_{11}NO and a molecular weight of 151.18 g/mol. Its structure features a cycloheptatriene core with a carboxamide functional group, which may contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit the growth of various cancer cell lines.

Case Study:
In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, specific modifications in the structure enhanced the compounds' ability to induce apoptosis in HepG2 liver cancer cells, demonstrating an IC50 range from 2.62 to 4.85 µM against these cell lines .

Table 1: Anticancer Activity of Cyclohepta-1,3-diene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
14bHepG22.62Induction of apoptosis
14eHeLa0.39CK2 enzyme inhibition
15LLC-MK2>100Low cytotoxicity against normal cells

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been explored. Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study:
A comparative analysis revealed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Helicobacter pylori, indicating strong antibacterial properties .

Table 2: Antibacterial Activity of Cyclohepta-1,3-diene Derivatives

CompoundBacteriaMIC (µg/mL)Remarks
4aHelicobacter pylori1High potency
10Staphylococcus aureusModerateEffective against Gram-positive
13Escherichia coli>128No significant activity

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism: The binding affinity to CK2 enzyme active sites has been identified as a critical pathway for inducing apoptosis in cancer cells . This interaction disrupts cellular signaling pathways crucial for cancer cell survival.
  • Antibacterial Mechanism: The presence of the carboxamide group is believed to enhance binding interactions with bacterial cell membranes or essential enzymes, leading to bacterial cell death .

Properties

CAS No.

63838-55-1

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

cyclohepta-1,3-diene-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H2,9,10)

InChI Key

UKPMLDLJBQOXTD-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=C(C1)C(=O)N

Origin of Product

United States

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